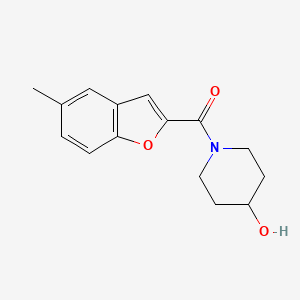![molecular formula C21H17N3OS B7565474 N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, also known as ML239, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been found to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has a range of biochemical and physiological effects that make it a promising candidate for further investigation. In addition to its activity against cancer cell lines and neurological disorders, this compound has been found to have anti-inflammatory effects and to inhibit the growth of certain types of bacteria. Additionally, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has several advantages as a research tool, including its unique mechanism of action and its potential applications in a variety of scientific research areas. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, including further investigation of its mechanism of action and its potential applications in cancer research and drug discovery. Additionally, there is a need for more studies on the toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide, including its absorption, distribution, metabolism, and excretion in the body.
Synthesemethoden
The synthesis of N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 3-(bromomethyl)pyridine with 4-(aminomethyl)thiophenol, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, this compound has been found to have activity against a range of cancer cell lines and to have potential as a chemotherapeutic agent. Additionally, N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide has been shown to have activity against certain types of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(20-12-16-5-1-2-6-19(16)24-20)23-17-7-9-18(10-8-17)26-14-15-4-3-11-22-13-15/h1-13,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFRZHUZRNBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

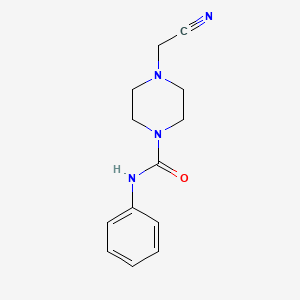
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
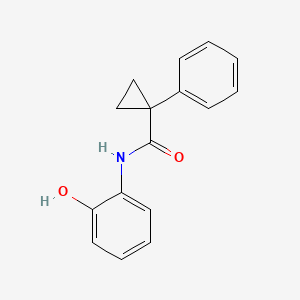

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)
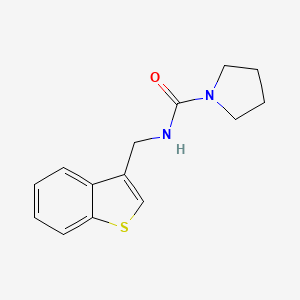

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
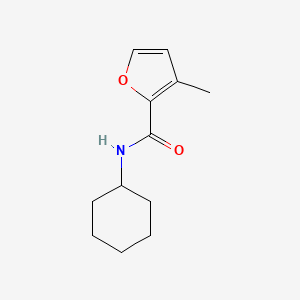

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
